molecular formula C17H17N3O3S B2809601 N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)-3,4-dimethoxybenzamide CAS No. 1020968-06-2

N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)-3,4-dimethoxybenzamide

Cat. No. B2809601
M. Wt: 343.4
InChI Key: JRRGECJVORMRBK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-(Pyridin-2-yl)-Benzamides from Aminopyridine and Trans-Beta-Nitrostyrene by Fe2Ni-BDC Bimetallic Metal–Organic Frameworks has been reported . A bimetallic metal–organic framework material, which was generated by bridging iron (III) cations and nickel (II) cations with 1,4-Benzenedicarboxylic anions (Fe2Ni-BDC), was synthesized by a solvothermal approach using nickel (II) nitrate hexahydrate and iron (III) chloride hexahydrate as the mixed metal source and 1,4-Benzenedicarboxylic acid (H2BDC) as the organic ligand source .


Chemical Reactions Analysis

A sequential reaction of picolinamide with benzaldehydes promoted by Pd (TFA) 2 has been reported . This cascade reaction involves the condensation of picolinamide and two aldehyde molecules promoted by trifluoroacetic acid (TFA) generated in situ from Pd (TFA) 2 .

Scientific Research Applications

Radiotracer Development for Receptor Imaging

The compound has been used in the development of radiotracers for imaging angiotensin II, AT1 receptors. Specifically, derivatives such as [11C]L-159,884, a potent and selective ligand for the AT1 receptor, have been synthesized for this purpose. These radiotracers facilitate the non-invasive study of the AT1 receptor's role in various physiological and pathological processes, providing valuable insights into cardiovascular diseases and potential therapeutic targets (Hamill et al., 1996).

Heterocyclic Chemistry and Drug Development

The compound is a precursor in the synthesis of polyheterocyclic ring systems, showcasing its utility in medicinal chemistry for creating novel drug candidates. For instance, reactions with various reagents have led to the synthesis of pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine derivatives, highlighting the compound's versatility in generating diverse chemical structures with potential biological activities (Abdel‐Latif et al., 2019).

Antimicrobial Research

The compound has served as a key intermediate in synthesizing new heterocycles with antimicrobial properties. By incorporating the pyrazolopyridine moiety into various structures, researchers have developed compounds with significant activity against a range of microbial strains. This research contributes to the ongoing search for new antimicrobial agents to combat resistant bacteria and fungi, addressing a critical need in public health (Abu-Melha, 2013).

Anticancer and Anti-inflammatory Activity

Studies have also focused on modifying the compound's structure to evaluate its anticancer and anti-inflammatory activities. Synthesizing derivatives and assessing their biological activities in vitro has led to the identification of potential candidates for drug development, showcasing the compound's potential as a scaffold for designing new therapeutic agents (Chaban et al., 2012; Chaban, 2019).

Antioxidant Research

The antioxidant activity of derivatives has been investigated, with studies focusing on their capacity to scavenge free radicals. This research has implications for the development of new antioxidants that could mitigate oxidative stress, a factor in many chronic diseases and aging (Chaban et al., 2013).

properties

IUPAC Name

N-(5,7-dimethyl-[1,3]thiazolo[4,5-b]pyridin-2-yl)-3,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3S/c1-9-7-10(2)18-15-14(9)24-17(19-15)20-16(21)11-5-6-12(22-3)13(8-11)23-4/h5-8H,1-4H3,(H,18,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRRGECJVORMRBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1SC(=N2)NC(=O)C3=CC(=C(C=C3)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)-3,4-dimethoxybenzamide

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